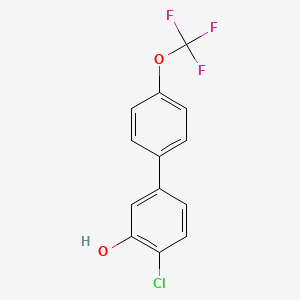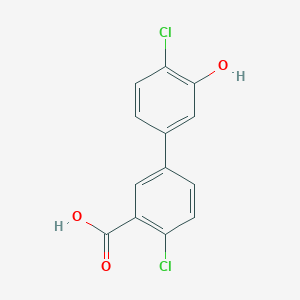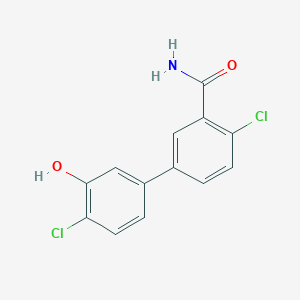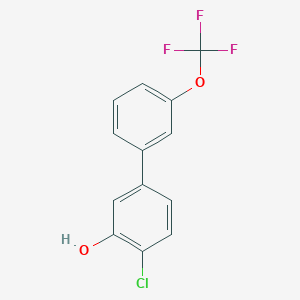
2-Chloro-5-(4-trifluoromethoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-trifluoromethoxyphenyl)phenol, or CTP, is an organic compound that is widely used in laboratory experiments due to its unique properties. CTP has a wide range of potential applications in scientific research, from biochemical and physiological effects to its use in drug synthesis.
作用機序
The mechanism of action of CTP is not fully understood, but it is believed to involve the formation of a complex between the CTP molecule and the target molecule. This complex then undergoes a series of reactions, resulting in the formation of a new product. This reaction is known as a "Michael addition" reaction.
Biochemical and Physiological Effects
CTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs, and it has also been shown to have anti-inflammatory and anti-fungal properties. In addition, CTP has been shown to have an effect on the production of hormones, and it has been shown to be an effective inhibitor of the formation of free radicals.
実験室実験の利点と制限
CTP has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it is stable and non-toxic. However, it is also important to note that CTP is a highly reactive compound, and it should be handled with care. In addition, CTP is not soluble in water, and it is not compatible with some solvents.
将来の方向性
There are a number of potential future directions for research on CTP. One potential direction is to further explore the biochemical and physiological effects of CTP, as well as its potential applications in drug synthesis. Another potential direction is to explore the use of CTP in the synthesis of metal complexes, as well as its potential applications in the extraction of biomolecules. Finally, further research could be conducted on the mechanism of action of CTP, as well as its potential use as a reagent for the detection of proteins.
合成法
CTP can be synthesized through a two-step reaction. In the first step, 4-trifluoromethoxyphenol is reacted with sodium hydroxide to form 4-trifluoromethoxyphenoxide. In the second step, this intermediate is reacted with chloroacetic acid to form CTP. This method is simple and cost-effective, and it is the most common method used to synthesize CTP.
科学的研究の応用
CTP has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a stabilizing agent in the production of polymers. It has also been used as a ligand in the synthesis of metal complexes, as a solvent for the extraction of biomolecules, and as a reagent for the detection of proteins.
特性
IUPAC Name |
2-chloro-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDFNKSKXXHAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686153 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261723-86-7 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)






